N-methoxyethyl piperidinesulfonamide
Description
N-Methoxyethyl piperidinesulfonamide is a synthetic compound featuring a piperidine core substituted with a methoxyethyl group on the nitrogen atom and a sulfonamide moiety. For instance, describes the synthesis of a structurally related hydroxamate derivative, 1-cyclopropyl-N-hydroxy-4-{[4-(4-isopropoxyphenoxy)phenyl]sulfonyl}piperidine-4-carboxamide (19h), via multi-step reactions involving THP-protected hydroxylamine, PyBroP coupling, and HCl deprotection . This process highlights the importance of protecting groups (e.g., THP) and acid-mediated deprotection in piperidine-based compound synthesis. Characterization methods such as $^1$H NMR and elemental analysis are critical for confirming structural integrity .
The methoxyethyl substituent in this compound likely enhances solubility and bioavailability compared to bulkier alkyl or aromatic groups, as seen in other sulfonamide derivatives .
Properties
Molecular Formula |
C8H18N2O3S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(2-methoxyethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-13-8-5-9-14(11,12)10-6-3-2-4-7-10/h9H,2-8H2,1H3 |
InChI Key |
SYNIKFMGCXQQPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)N1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidine Sulfonamides
Piperidine sulfonamides are a diverse class of compounds with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of N-methoxyethyl piperidinesulfonamide and structurally related compounds from :
Table 1: Structural and Analytical Comparison of Piperidine Sulfonamides
Key Observations:
Substituent Effects on Molecular Weight: Halogenated aryl groups (e.g., 3-fluoro, 3-chloro) increase molecular weight compared to non-halogenated analogs. The methoxyethyl group in the target compound is expected to reduce molecular weight relative to biphenyl- or thiophene-containing derivatives .
Purity and Retention Time: Compounds with bulkier substituents (e.g., biphenyl-2-yloxyethyl in 21–26) exhibit longer HPLC retention times due to increased hydrophobicity.
Spectral Signatures :
- The methoxyethyl group’s protons (δ 3.5–3.7 ppm in $^1$H NMR) would distinguish this compound from halogenated analogs, which show distinct aromatic proton shifts (δ 7.0–8.0 ppm) .
Biological Implications :
- Sulfonamide derivatives with halogen atoms (e.g., 22 , 25 ) are often associated with enhanced target binding due to electronegativity and van der Waals interactions. The methoxyethyl group may favor metabolic stability over halogenated analogs .
Research Findings and Trends
- Synthetic Flexibility : Piperidine sulfonamides are synthetically versatile, as demonstrated by the diverse substituents in . The methoxyethyl group can be introduced via alkylation of piperidine using methoxyethyl halides or epoxide ring-opening strategies .
- Crystallographic Insights : highlights the role of crystallography in resolving sulfonamide structures, which aids in understanding conformational preferences and intermolecular interactions (e.g., hydrogen bonding with sulfonamide oxygen) .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., halogens) on the sulfonamide aryl ring enhance enzymatic inhibition (e.g., carbonic anhydrase), while alkoxy groups (e.g., methoxyethyl) may optimize pharmacokinetic profiles .
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